molecular formula C17H18F3N5O3 B452660 (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B452660
M. Wt: 397.4g/mol
InChI Key: DDKSPACCTXOJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic molecule featuring a pyrazole ring substituted with nitro and methyl groups, and a piperazine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-dimethyl-4-nitro-1H-pyrazole and 4-(3-trifluoromethylphenyl)piperazine.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Conditions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of similar compounds with biological systems.

Industry

    Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The nitro group and the trifluoromethylphenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application but often involve inhibition or activation of enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
  • 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

The presence of both the nitro group and the trifluoromethylphenyl group in the same molecule is relatively unique, providing a combination of electronic and steric effects that can be exploited in various applications. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H18F3N5O3

Molecular Weight

397.4g/mol

IUPAC Name

(2,5-dimethyl-4-nitropyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H18F3N5O3/c1-11-14(25(27)28)15(22(2)21-11)16(26)24-8-6-23(7-9-24)13-5-3-4-12(10-13)17(18,19)20/h3-5,10H,6-9H2,1-2H3

InChI Key

DDKSPACCTXOJJR-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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